molecular formula C13H16N2O B7901860 2-(6-Methoxyquinolin-2-yl)propan-2-amine

2-(6-Methoxyquinolin-2-yl)propan-2-amine

Cat. No.: B7901860
M. Wt: 216.28 g/mol
InChI Key: FKFMVXFNUDKBFP-UHFFFAOYSA-N
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Description

2-(6-Methoxyquinolin-2-yl)propan-2-amine is a tertiary amine featuring a quinoline core substituted with a methoxy group at the 6-position and a propan-2-amine moiety at the 2-position.

Properties

IUPAC Name

2-(6-methoxyquinolin-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,14)12-7-4-9-8-10(16-3)5-6-11(9)15-12/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFMVXFNUDKBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=C(C=C1)C=C(C=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxyquinolin-2-yl)propan-2-amine typically involves the reaction of 6-methoxyquinoline with appropriate amine precursors under controlled conditions. One common method involves the alkylation of 6-methoxyquinoline with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxyquinolin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methoxyquinolin-2-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxyquinolin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituted Quinoline Derivatives

  • 6-Methoxyquinolin-4-yl Derivatives The precursor (S)-((2S,4R,8R)-8-ethylquinuclidin-2-yl)methanamine () shares the 6-methoxyquinoline core but differs in substitution position (4-yl vs. 2-yl). The 4-position substitution may alter steric interactions in receptor binding compared to the 2-position, impacting pharmacological activity.

Methoxynaphthalene and Naproxen Derivatives

  • N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide This compound (–3) replaces the quinoline core with a methoxynaphthalene group and features an amide bond instead of an amine.

Methoxyphenyl-Substituted Propan-2-amines

  • 2-(4-Methoxyphenyl)-N-(1-phenyl-2-(m-tolyl)ethyl)propan-2-amine (3ag) This derivative () substitutes quinoline with a 4-methoxyphenyl group.

Halogenated Phenyl Derivatives

  • 2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8, )
    Halogen substituents increase lipophilicity and electron-withdrawing effects compared to methoxy groups. This enhances membrane permeability but may reduce hydrogen-bonding interactions.

Pyridine and Naphthalene Derivatives

  • 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS 1192356-25-4, ) The trifluoromethyl-pyridine group increases electronegativity and metabolic stability compared to methoxyquinoline. The CF₃ group also enhances lipophilicity.

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties References
2-(6-Methoxyquinolin-2-yl)propan-2-amine Quinoline 6-OCH₃, 2-propan-2-amine 242.3 (est.) Basic, heteroaromatic π-stacking Target Compound
N-(2,2-Diphenylethyl)-6-methoxynaphthamide Naphthalene 6-OCH₃, amide bond 423.5 (est.) Reduced basicity, increased rigidity
2-(4-Methoxyphenyl)-propan-2-amine (3ag) Phenyl 4-OCH₃, ethylphenyl side chain 295.4 (est.) Steric bulk, no heteroaromatic ring
2-(3,5-Dichlorophenyl)propan-2-amine Phenyl 3,5-Cl₂ 204.1 High lipophilicity, electron-withdrawing
2-(Trifluoromethylpyridin-2-yl)propan-2-amine Pyridine 6-CF₃ 204.2 Enhanced metabolic stability

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